molecular formula C10H17N3O B1290653 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole CAS No. 902837-03-0

5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole

Número de catálogo: B1290653
Número CAS: 902837-03-0
Peso molecular: 195.26 g/mol
Clave InChI: LAZNJVSOGIPLGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a piperidin-4-yl group at position 5 and a propyl group at position 2. Its IUPAC name is 5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole (CAS: 733748-92-0), with synonyms including AG-G-90171 and ST093598 .

Key properties include:

  • Molecular Formula: C₁₁H₁₈N₃O
  • InChIKey: QDRJZNBKSMAEIE-UHFFFAOYSA-N
  • Stereochemistry: ACHIRAL
  • Applications: Preclinical research in drug discovery, particularly for CNS and metabolic disorders due to the piperidine moiety’s affinity for neurological targets.

Propiedades

IUPAC Name

5-piperidin-4-yl-3-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-3-9-12-10(14-13-9)8-4-6-11-7-5-8/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZNJVSOGIPLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639913
Record name 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-03-0
Record name 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives at the piperidine nitrogen.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine ring may interact with neurotransmitter receptors, while the oxadiazole ring could engage in hydrogen bonding or π-π interactions with proteins or nucleic acids. These interactions could modulate biological pathways, leading to the observed effects.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Propyl vs. Piperidine Modifications: Replacing the piperidin-4-yl group with a piperidin-4-ylmethyl group (as in ) increases molecular weight and lipophilicity, which may affect blood-brain barrier penetration.

Functional Group Impact: Nitro and Sulfonyl Groups: The nitro group in and sulfonyl group in enhance electron-withdrawing properties, favoring interactions with enzymes like kinases or proteases . Cyclopropyl vs. Propyl: The cyclopropyl group in reduces logP (1.8 vs.

Pharmacological Activities: Antioxidant/Anticancer Potential: Derivatives with nitro or methoxy groups (e.g., ) exhibit in vitro antioxidant and antiangiogenic activities, suggesting the target compound’s piperidine-propyl combination may lack these effects unless modified . Receptor Selectivity: The methylsulfonylphenyl-pyridine substituent in likely enhances selectivity for inflammatory or oncological targets compared to the simpler piperidine-propyl structure.

Research and Development Status

  • Synthetic Feasibility : Derivatives with aryl or heteroaryl groups (e.g., ) require multi-step synthesis, while simpler analogs like are more straightforward to prepare .

Actividad Biológica

5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is a compound that belongs to the oxadiazole family, characterized by its unique five-membered heterocyclic structure which includes two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an agonist of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and has implications for cancer treatment.

Structural Characteristics

The structural composition of this compound includes:

  • Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's biological activity.
  • Oxadiazole Moiety : A five-membered ring with two nitrogen atoms and one oxygen atom.
  • Propyl Group : Enhances lipophilicity and potentially affects the pharmacokinetics of the compound.

The primary mechanism through which this compound exerts its biological effects is through its action as an HsClpP agonist. This interaction promotes mitochondrial function and induces apoptosis in cancer cells. The ability to modulate mitochondrial activity is particularly significant in the context of cancer therapies, where mitochondrial dysfunction is often a hallmark of tumorigenesis.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) cells. In vitro studies have demonstrated that this compound activates apoptotic pathways in cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, it is beneficial to compare it with other oxadiazole derivatives:

Compound NameStructural FeaturesUnique Properties
5-(Piperidin-4-Yl)-1,2,4-OxadiazoleContains piperidine and oxadiazoleAgonist of HsClpP
5-(Phenyl)-1,2,4-OxadiazoleAromatic substitution at position 5Known for antimicrobial properties
3-(Methyl)-1,2,4-OxadiazoleMethyl group at position 3Exhibits anti-inflammatory activity
2-(Thiazol-2-Yl)-1,2,4-OxadiazoleThiazole ring substitutionPotential antifungal activity

This table highlights how the unique combination of the piperidine and propyl groups in this compound may enhance its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • HsClpP Agonism : A study demonstrated that derivatives of this compound effectively activate HsClpP and can induce apoptosis in HCC cell lines .
  • Synthetic Pathways : Various synthetic routes have been explored for creating this compound and its derivatives. These pathways are crucial for optimizing yield and biological efficacy .
  • In Silico Studies : Molecular docking studies have suggested potential binding interactions between the compound and various biological targets, enhancing its therapeutic potential .

Q & A

Q. What are the common synthetic routes for 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic formation. A validated approach includes:

Nucleophilic substitution : Reacting carboxylic acid derivatives with hydrazine to form hydrazide intermediates.

Cyclization : Using reagents like POCl₃ or PCl₅ to convert hydrazides to 1,3,4-oxadiazoles.

Piperidine incorporation : Coupling the oxadiazole core with piperidin-4-yl groups via alkylation or amidation.

Q. Critical Conditions :

  • Solvent choice : DMF or ethanol for solubility and reactivity .
  • Catalysts : LiH or K₂CO₃ to enhance nucleophilicity .
  • Temperature : Reflux (70–80°C) for cyclization efficiency .

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsYield RangeReference
Hydrazide formationR-COOH + NH₂NH₂, EtOH, reflux70–85%
Oxadiazole cyclizationPOCl₃, 80°C, 4h60–75%
Piperidine coupling4-Bromopiperidine, DMF, LiH, RT50–65%

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Spectral Analysis :
    • ¹H-NMR : Peaks at δ 1.2–1.5 ppm (propyl CH₃), δ 2.8–3.2 ppm (piperidinyl CH₂), and δ 8.1–8.3 ppm (oxadiazole ring protons) confirm substituent positions .
    • IR : Stretching at 1650–1680 cm⁻¹ (C=N of oxadiazole) and 2900–3100 cm⁻¹ (C-H of piperidine) .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .
    • TLC : Rf ≈ 0.5 (silica gel, ethyl acetate/hexane 1:1) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesSignificance
¹H-NMRδ 2.8–3.2 (piperidinyl CH₂)Confirms piperidine substitution
IR1650–1680 cm⁻¹ (C=N)Validates oxadiazole core
EI-MS[M+H]⁺ at m/z 235Molecular ion confirmation

Q. What in vitro biological assays are appropriate for evaluating its antimicrobial activity?

Methodological Answer:

  • Antibacterial Assays :
    • MIC Determination : Broth microdilution against S. aureus and E. coli (CLSI guidelines) .
    • Zone of Inhibition : Agar diffusion with 50 µg/mL compound concentration .
  • Mechanistic Insight :
    • Molecular Docking : Use AutoDock Vina to predict binding to bacterial DNA gyrase (PDB: 1KZN) .

Q. Table 3: Example Bioactivity Data

StrainMIC (µg/mL)Zone of Inhibition (mm)
S. aureus12.518 ± 1.2
E. coli2514 ± 0.8

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Variable Substituents : Modify the propyl chain (e.g., branched vs. linear) or piperidine N-substituents (e.g., methyl, benzyl).
  • Assay Parallelism : Test analogs against the same bacterial strains and enzymes to isolate substituent effects .
  • Computational Pre-screening : Use Schrödinger’s Glide for docking scores before synthesis .

Q. Table 4: SAR Example

SubstituentMIC (S. aureus)Binding Energy (kcal/mol)
3-Propyl12.5-8.2
3-Butyl6.25-9.1

Q. What computational methods predict binding affinity and mechanism of action?

Methodological Answer:

  • Docking Protocols :
    • Prepare ligand (compound) and receptor (e.g., DNA gyrase) using AutoDockTools.
    • Set grid box dimensions to cover the active site (20 ų).
    • Run 100 genetic algorithm iterations; analyze binding poses .
  • MD Simulations : Use GROMACS for 50 ns trajectories to assess complex stability .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Variable Analysis : Compare assay conditions (e.g., pH, bacterial growth phase) .
  • Standardization : Adopt CLSI guidelines for MIC assays to reduce variability .
  • Meta-Analysis : Use ANOVA to identify statistically significant outliers in published datasets.

Q. What strategies stabilize the compound under different pH and temperature conditions?

Methodological Answer:

  • Buffer Systems : Use ammonium acetate (pH 6.5) for aqueous stability .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

Q. Table 5: Stability Profile

ConditionDegradation RateHalf-Life
pH 7.4, 37°C15% in 24h48h
pH 6.5, 4°C<5% in 72h>14 days

Q. How to perform regioselective modifications on the oxadiazole ring?

Methodological Answer:

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for piperidine NH protection during alkylation .
  • Directed Metalation : Employ LDA (lithium diisopropylamide) at -78°C to functionalize C-5 of oxadiazole .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.